5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid
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Overview
Description
5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid: is a heterocyclic compound that features both a pyrazole and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiophene rings in its structure imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound.
Attachment to the Thiophene Ring: The pyrazole ring is then attached to the thiophene ring via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the pyrazole ring.
Substitution: Both the pyrazole and thiophene rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of both pyrazole and thiophene rings suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
5-(1H-pyrazol-1-ylmethyl)pyrrole-2-carboxylic acid: Contains a pyrrole ring instead of a thiophene ring.
5-(1H-pyrazol-1-ylmethyl)benzene-2-carboxylic acid: Features a benzene ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid lies in the combination of the pyrazole and thiophene rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(pyrazol-1-ylmethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11/h1-5H,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJNJZMFMCCRON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220920 |
Source
|
Record name | 5-(1H-Pyrazol-1-ylmethyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-18-4 |
Source
|
Record name | 5-(1H-Pyrazol-1-ylmethyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1H-Pyrazol-1-ylmethyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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